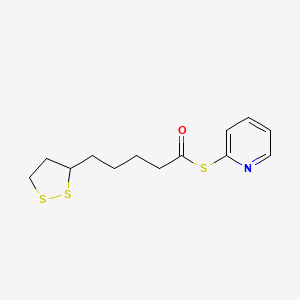![molecular formula C12H12N4O4 B12616192 Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate CAS No. 917911-33-2](/img/structure/B12616192.png)
Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a chemical compound that belongs to the class of organic compounds known as nitropyridines. These compounds are characterized by the presence of a nitro group attached to a pyridine ring. The compound has a molecular formula of C12H12N4O4 and a molecular weight of 276.25 g/mol. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate typically involves a multi-step process. One common method includes the reaction of 5-nitropyridin-2-amine with 1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group and pyrazole ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate is unique due to its specific combination of a nitropyridine and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
特性
CAS番号 |
917911-33-2 |
|---|---|
分子式 |
C12H12N4O4 |
分子量 |
276.25 g/mol |
IUPAC名 |
methyl 3-[1-(5-nitropyridin-2-yl)pyrazol-4-yl]propanoate |
InChI |
InChI=1S/C12H12N4O4/c1-20-12(17)5-2-9-6-14-15(8-9)11-4-3-10(7-13-11)16(18)19/h3-4,6-8H,2,5H2,1H3 |
InChIキー |
AZHRYZOCFDEMRR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CN(N=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
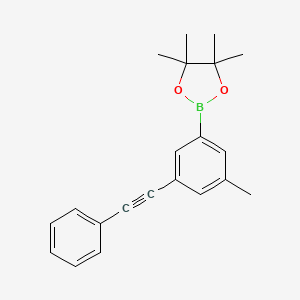
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
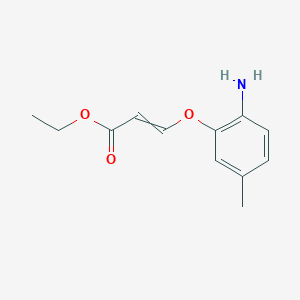
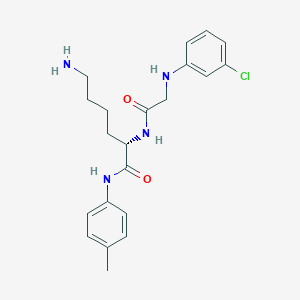

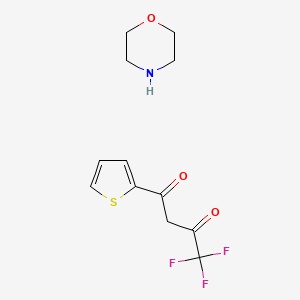
![1-[6-(Methanesulfonyl)pyridin-3-yl]piperazine](/img/structure/B12616183.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
